

Spectroscopic Profile of Diethyl sec-butylmalonate: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl sec-butylmalonate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl sec-butylmalonate** (CAS No. 83-27-2), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The quantitative spectroscopic data for **Diethyl sec-butylmalonate** is summarized in the tables below for efficient reference and comparison.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.19	Quartet	4H	-O-CH ₂ -CH ₃
3.15	Doublet	1H	-CH(COOEt) ₂
2.05	Multiplet	1H	-CH ₂ -CH(CH ₃)-CH ₂ -
1.45	Multiplet	2H	-CH ₂ -CH(CH ₃)-CH ₂ -
1.26	Triplet	6H	-O-CH ₂ -CH ₃
0.91	Triplet	3H	-CH ₂ -CH ₃
0.88	Doublet	3H	-CH(CH ₃)-

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
168.5	C=O
61.3	-O-CH ₂ -CH ₃
56.5	-CH(COOEt) ₂
35.8	-CH ₂ -CH(CH ₃)-CH ₂ -
26.4	-CH ₂ -CH(CH ₃)-CH ₂ -
14.1	-O-CH ₂ -CH ₃
11.8	-CH ₂ -CH ₃
11.5	-CH(CH ₃)-

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965-2875	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1250-1020	Strong	C-O stretch (ester)

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
216	5	[M] ⁺ (Molecular Ion)
171	95	[M - OCH ₂ CH ₃] ⁺
160	100	[M - C ₄ H ₉ + H] ⁺
143	40	[M - COOCH ₂ CH ₃] ⁺
115	55	[C ₆ H ₇ O ₂] ⁺
88	80	[C ₄ H ₈ O ₂] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **Diethyl sec-butylmalonate** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.^[1] The solution was transferred to a 5 mm NMR tube.^[1]
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16 scans.
- ^{13}C NMR Acquisition Parameters:
- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 scans.
- Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **Diethyl sec-butylmalonate** liquid was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.[\[2\]](#)
- Instrumentation: The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - A background spectrum of the clean NaCl plates was first recorded.

- The sample was then placed in the beam path, and the spectrum was acquired over a range of 4000 to 400 cm^{-1} .^[3]
- Multiple scans (e.g., 16-32) were averaged to improve the signal-to-noise ratio.^[3]
- Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

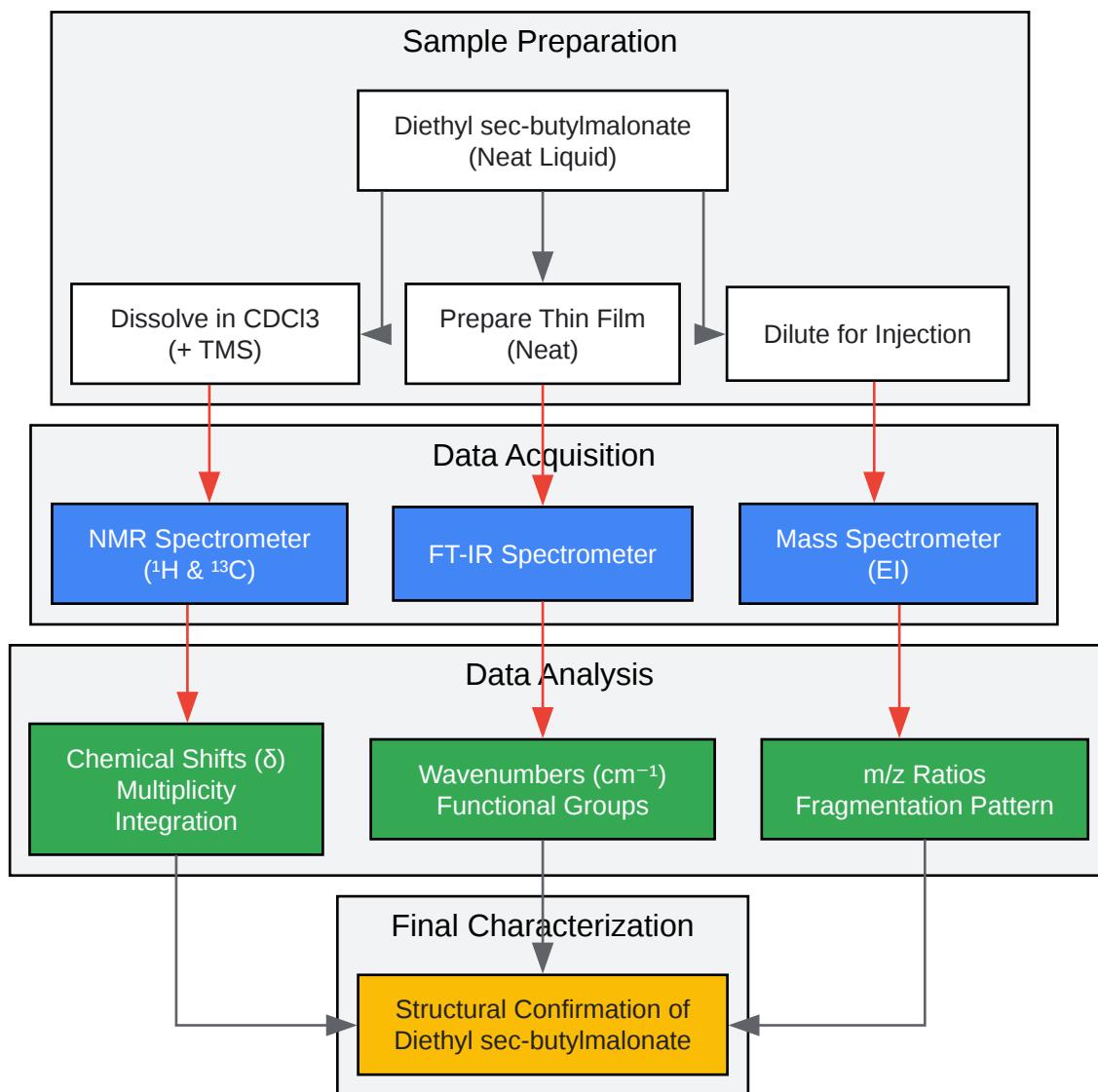
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column.
- Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode was used.
- Ionization: The sample molecules were bombarded with a beam of high-energy electrons (70 eV) to induce ionization and fragmentation.^[4]
- Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole or magnetic sector mass analyzer.^[4]
- Detection: An electron multiplier detector recorded the abundance of each ion. The resulting data was plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Experimental Workflow

The logical flow from sample preparation to data analysis for characterizing **Diethyl sec-butylmalonate** is depicted below.

General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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